N-(3-acetylphenyl)-3-(azepan-1-ylsulfonyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-acetylphenyl)-3-(azepan-1-ylsulfonyl)-4-methylbenzamide” is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes an acetylphenyl group, an azepane ring, and a sulfonyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-acetylphenyl)-3-(azepan-1-ylsulfonyl)-4-methylbenzamide” typically involves multiple steps:
Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenyl, can be synthesized through Friedel-Crafts acylation of benzene with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where a suitable azepane derivative reacts with the acetylphenyl intermediate.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like pyridine.
Formation of the Benzamide Core: The final step involves coupling the sulfonylated intermediate with 4-methylbenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Sulfides or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(3-acetylphenyl)-3-(azepan-1-ylsulfonyl)-4-methylbenzamide” depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, leading to the disruption of biological processes in pathogens or cancer cells. The sulfonyl group is known to enhance the compound’s ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
N-(4-acetylphenyl)-4-methylbenzamide: A structurally similar compound with variations in the position of functional groups.
Uniqueness
“N-(3-acetylphenyl)-3-(azepan-1-ylsulfonyl)-4-methylbenzamide” is unique due to the presence of the azepane ring, which may confer distinct biological activities and chemical properties compared to other sulfonamides.
Properties
Molecular Formula |
C22H26N2O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-(azepan-1-ylsulfonyl)-4-methylbenzamide |
InChI |
InChI=1S/C22H26N2O4S/c1-16-10-11-19(22(26)23-20-9-7-8-18(14-20)17(2)25)15-21(16)29(27,28)24-12-5-3-4-6-13-24/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,23,26) |
InChI Key |
JRFHVZYULUBTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.